Pyrrole derivative 5

説明

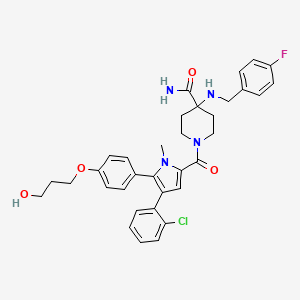

Structure

3D Structure

特性

分子式 |

C34H36ClFN4O4 |

|---|---|

分子量 |

619.1 g/mol |

IUPAC名 |

1-[4-(2-chlorophenyl)-5-[4-(3-hydroxypropoxy)phenyl]-1-methylpyrrole-2-carbonyl]-4-[(4-fluorophenyl)methylamino]piperidine-4-carboxamide |

InChI |

InChI=1S/C34H36ClFN4O4/c1-39-30(32(42)40-17-15-34(16-18-40,33(37)43)38-22-23-7-11-25(36)12-8-23)21-28(27-5-2-3-6-29(27)35)31(39)24-9-13-26(14-10-24)44-20-4-19-41/h2-3,5-14,21,38,41H,4,15-20,22H2,1H3,(H2,37,43) |

InChIキー |

QZKLHVGMMWBLEQ-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC(=C1C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3Cl)C(=O)N4CCC(CC4)(C(=O)N)NCC5=CC=C(C=C5)F |

製品の起源 |

United States |

準備方法

Catalytic Innovations and Reaction Optimization

In a landmark study, Fang et al. demonstrated that phosphorus pentoxide (P₂O₅) serves as an effective catalyst for this transformation. The reaction of amine 4 with 2,5-DMTHF (2 ) in toluene at 110°C yielded this compound in 74–95% yield within 10–45 minutes. Key advantages of this protocol include:

-

Functional group tolerance : Electron-withdrawing and electron-donating substituents on aromatic amines showed negligible impact on reaction efficiency.

-

Scalability : The method accommodates aliphatic amines, sulfonamides, and primary amides without requiring inert atmospheres.

A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Catalytic Systems for Clauson–Kaas Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| P₂O₅ | Toluene | 110 | 74–95 | 10–45 min |

| CuCl₂ | H₂O | Reflux | 71–96 | 2–8 h |

| Squaric acid | PEG | 80 | 85–97 | 30–60 min |

The use of water as a solvent with CuCl₂ catalysis represents a greener alternative, achieving comparable yields (71–96%) under reflux conditions. Mechanistic studies indicate that 2,5-DMTHF undergoes acid-catalyzed ring-opening to form a reactive dialdehyde intermediate, which subsequently cyclizes with the amine to yield the pyrrole core.

Paal–Knorr Reaction: Alternative Route for Structural Diversification

The Paal–Knorr reaction offers a complementary pathway to this compound, particularly for derivatives requiring regioselective substitution. Azizi et al. reported a solvent-free protocol using squaric acid as a catalyst, achieving yields of 85–97% in polyethylene glycol (PEG) at 80°C. This method is notable for its compatibility with ultrasonic irradiation, which reduces reaction times to 30–60 minutes .

One-Pot, Two-Step Synthesis from 2,5-Dimethylfuran

A novel one-pot approach converts 2,5-dimethylfuran (DF) into this compound via intermediate 2,5-hexanedione (HD). The process involves:

-

Acid-catalyzed ring-opening of DF to HD using sub-stoichiometric H₂SO₄ at 50°C for 24 hours (95% yield).

-

Paal–Knorr cyclization of HD with primary amines under neat conditions, eliminating solvents and minimizing waste.

This method’s scalability is enhanced by its atom efficiency (>90%) and applicability to continuous flow systems.

Hybridization Strategies for Multifunctional Derivatives

Recent advances focus on synthesizing pyrrole–cinnamate hybrids, where derivative 5 serves as a precursor. A study by Smith et al. detailed the coupling of this compound with cinnamic acid derivatives via amide bond formation. Key spectral data for the hybrid product include:

-

¹H-NMR : Doublets at δ 8.06–8.07 ppm and δ 7.14–7.17 ppm (J = 16.6 Hz), confirming trans-cinnamate geometry.

Table 2: Physicochemical Properties of this compound Hybrid

Mechanistic Insights and Kinetic Considerations

The formation of this compound via the Clauson–Kaas pathway proceeds through a stepwise mechanism:

-

Protonation of 2,5-DMTHF by acetic acid, generating carbocation B .

-

Nucleophilic attack by amine 4 to form intermediate C , followed by methanol elimination.

-

Cyclization and aromatization via dehydration, yielding the final pyrrole product.

Kinetic profiling reveals that ring-opening of 2,5-DMTHF is rate-determining, with full conversion requiring 8–24 hours depending on the acid strength.

Comparative Analysis of Synthetic Routes

Table 3: Strategic Comparison of Preparation Methods

| Method | Yield (%) | Reaction Time | Green Metrics (E-factor) | Scalability |

|---|---|---|---|---|

| Clauson–Kaas (P₂O₅) | 74–95 | 10–45 min | Moderate | High |

| Paal–Knorr (H₂O) | 71–96 | 2–8 h | Excellent | Moderate |

| Hybrid Synthesis | 85–97 | 30–60 min | Good | Low |

The Clauson–Kaas method excels in speed and functional group tolerance , whereas aqueous Paal–Knorr conditions prioritize sustainability. Hybrid routes, while synthetically versatile, require additional purification steps .

化学反応の分析

反応の種類: ピロール誘導体5は、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、ピロール環の電子豊富な性質により、求電子置換反応に参加することができます .

一般的な試薬と条件:

酸化: ピロール誘導体は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、多くの場合、炭素上のパラジウムを触媒として使用する水素化を行います。

置換: 求電子置換反応は、穏やかな条件下で、臭素や塩素などの試薬を使用して行うことができます。

主要生成物: これらの反応から生成される主要な生成物には、ハロゲン化ピロール、ヒドロキシル化ピロール、さまざまな置換ピロール誘導体などがあります .

4. 科学研究への応用

ピロール誘導体5は、科学研究において幅広い応用があります。

科学的研究の応用

Pharmacological Applications

Pyrrole derivatives are known for their wide range of biological activities. Pyrrole derivative 5 has been studied for its potential therapeutic effects, including:

- Anticancer Activity : Pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of leukemia and lymphoma cells, demonstrating their potential as anticancer agents .

- Antimicrobial Properties : Research indicates that this compound displays significant antimicrobial activity against a variety of pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, suggesting their utility in treating inflammatory diseases .

- Enzyme Inhibition : Pyrrole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are important targets in the treatment of pain and inflammation .

Synthesis and Structural Studies

The synthesis of this compound often involves various methodologies that enhance its yield and purity. Recent advancements include:

- Iron-Catalyzed Reactions : The use of iron catalysts has been reported to facilitate the efficient synthesis of pyrrole derivatives, including derivative 5, through environmentally friendly methods .

- Green Chemistry Approaches : Modern synthetic pathways emphasize the use of green solvents and microwave-assisted synthesis to reduce environmental impact while improving reaction efficiency .

Table 1: Synthetic Methods for this compound

| Methodology | Description | Advantages |

|---|---|---|

| Iron-Catalyzed Synthesis | Utilizes iron as a catalyst for reactions | Environmentally friendly |

| Microwave-Assisted Synthesis | Accelerates reactions using microwave energy | Increased yield and reduced time |

| Green Solvent Methods | Employs non-toxic solvents for reactions | Reduced environmental toxicity |

Material Science Applications

This compound also finds applications in material science due to its unique properties:

- Fluorescent Dyes : Certain pyrrole derivatives have been developed into fluorescent materials with near-infrared emission, suitable for bioimaging applications. These materials exhibit aggregation-enhanced emission properties, making them valuable in medical diagnostics .

- Conductive Polymers : Pyrrole derivatives are integral components in the synthesis of conductive polymers used in electronic devices. Their ability to conduct electricity makes them suitable for applications in organic electronics and sensors .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study demonstrated that a specific formulation of this compound exhibited potent anticancer activity against human leukemia cells, showcasing its potential as a lead compound for drug development .

- Case Study 2 : Research on the antimicrobial properties of this compound revealed effective inhibition against multiple bacterial strains, indicating its potential as a new class of antibiotics .

作用機序

ピロール誘導体5の作用機序には、特定の分子標的や経路との相互作用が含まれます。 例えば、活性部位に結合することによって酵素を阻害し、その活性を阻害することができます 。 さらに、ピロール誘導体は細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞機能に影響を与える可能性があります .

類似化合物:

フラン: 1つの酸素原子を持つ五員環の芳香族複素環。

チオフェン: 1つの硫黄原子を持つ五員環の芳香族複素環。

イミダゾール: 2つの窒素原子を持つ五員環.

独自性: ピロール誘導体5は、窒素原子を持つことで、フランやチオフェンと比較して、独特の電子特性と反応性を示します。 さらに、ピロール環のさまざまな置換基の存在は、その化学的挙動と生物学的活性を大きく変化させる可能性があります .

結論として、ピロール誘導体5は、化学、生物学、医学、産業など、さまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の特性と多様な反応性は、科学研究および産業用途における貴重なツールとなっています。

類似化合物との比較

Table 1: Comparative Bioactivity of Pyrrole Derivatives

- Anticancer Activity : Compound 10, featuring a pyrrole ring fused to a benzimidazole scaffold, outperformed licensed drugs (e.g., celecoxib) in antiproliferative assays, suggesting that heterocyclic fusion enhances target affinity . This compound’s hypothetical N-aryl substitutions may similarly improve DNA intercalation or kinase inhibition .

- Antioxidant Activity : Natural pyrrole aldehydes (e.g., Compound II from Basidiomycetes-X) exhibit weak radical scavenging, whereas synthetic derivatives with electron-donating groups (e.g., –OH, –NH₂) show enhanced activity .

Q & A

Q. What synthetic methodologies are commonly employed for pyrrole derivative 5, and how do reaction conditions influence yield?

this compound is typically synthesized via multicomponent reactions (MCRs), such as the Paal-Knorr cyclization or acid-catalyzed condensations. For instance, a four-component coupling reaction catalyzed by hydroxyapatite achieved complex pyrrole structures with high efficiency . Reaction parameters like temperature, stoichiometry of reagents (e.g., excess lithiated methoxyallene), and solvent polarity significantly impact yield. Excess reagents (e.g., 10 equiv of lithiated methoxyallene) may reduce yields due to side-product formation, while lower temperatures (e.g., –78°C) suppress undesired pathways .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation requires a combination of 1H/13C NMR (to confirm substitution patterns), FT-IR (to identify functional groups), and X-ray diffraction (for crystallographic validation). For example, 1H-NMR analysis in confirmed a 52% yield of a pyrrole dilactone derivative, while ESI-MS and COSY/HSQC spectra validated intermediates in mechanistic studies . Elemental analysis and HRMS are essential for verifying molecular formulas .

Q. How does solvent polarity affect the reaction pathways of this compound?

Solvent polarity governs reaction selectivity. In dichloromethane (DCM), pyrrole adducts (e.g., P4) dominate (76% yield), while polar solvents like acetonitrile (ACN) favor double adducts (P3, 15% yield) due to stabilization of zwitterionic intermediates . Non-aqueous systems may suppress polar byproducts, highlighting the need for solvent optimization in synthetic protocols.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing tetrasubstituted pyrrole derivatives like compound 5?

Regioselectivity in tetrasubstituted pyrroles arises from competing pathways, such as reversible ring-opening of intermediates (e.g., nitrone F in ) and cycloreversion steps. DFT studies suggest that steric and electronic factors influence the stability of zwitterionic intermediates (e.g., K in ). For example, excess lithiated methoxyallene promotes double-addition pathways, leading to pyrrole 5, while controlled stoichiometry avoids side reactions .

Q. How can computational methods like DFT enhance the design of this compound for targeted applications?

DFT calculations provide insights into electronic structures, binding affinities, and reaction energetics. In DNA G-quadruplex binding studies, adding a pyrrole unit to distamycin analogs altered binding stoichiometry from 2:1 to 1:1 ligand:DNA ratios, as predicted by charge distribution and π-stacking interactions . Similarly, DFT-guided optimization of BODIPY dyes improved triplet-state lifetimes for photodynamic therapy .

Q. What strategies mitigate side-product formation during the synthesis of this compound?

Key strategies include:

- Stoichiometric control : Limiting excess reagents (e.g., <5 equiv of methoxyallene) minimizes side-adducts .

- Catalyst selection : Natural catalysts (e.g., hydroxyapatite) improve selectivity over traditional acids .

- Temperature modulation : Lower temperatures (–78°C) suppress thermally induced cycloreversion .

- Solvent tuning : Aprotic solvents stabilize reactive intermediates without proton exchange .

Q. How do structural modifications of this compound impact its electrochemical or pharmacological properties?

Substitution patterns on the pyrrole ring dictate functionality. For example:

- Electrochemical performance : N-methylpyrrole derivatives in FeOOH composites increased specific capacity (60 mAh g⁻¹) due to enhanced conductivity .

- Pharmacological activity : Indole-pyrrole hybrids (e.g., Scheme 19 in ) showed improved binding to biological targets via hydrogen bonding and π-π interactions .

Methodological Recommendations

- For synthesis : Prioritize MCRs with catalysts like [NMPH]CH3SO3 for regioselective tetrasubstitution .

- For characterization : Combine XRD with DFT-optimized molecular geometries to resolve crystallographic ambiguities .

- For mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。